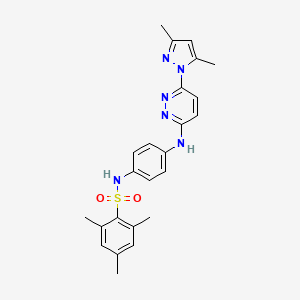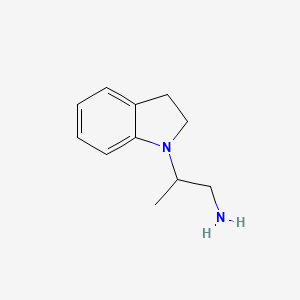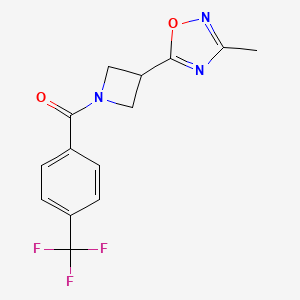![molecular formula C20H20N2O5 B2985863 methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-62-0](/img/structure/B2985863.png)
methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large ring system. The tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system, in particular, would likely contribute to a complex 3D structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylate group could participate in acid-base reactions, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all play a role .Aplicaciones Científicas De Investigación
Synthesis and Structure Characterization
A novel approach to synthesizing oxygen-bridged tricyclic Biginelli adducts, such as "ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate," has been reported. This synthesis involves one-pot cyclization under mild conditions, using zinc(II) perchlorate hexahydrate as a catalyst. The product was characterized using FT–IR, 1H NMR, and UV–visible spectroscopy, alongside density functional theory (DFT) calculations to investigate its structure properties, indicating its stability and providing insights into its potential applications in material science and drug design (Ibrahim et al., 2017).
Anticancer Activity
The same study also explored the anticancer activity of the synthesized compound against the MCF-7 human breast cell line. The results showed moderate activity, suggesting its potential as a lead compound for further development in cancer treatment (Ibrahim et al., 2017).
Synthesis of N-aryl Derivatives
Another aspect of research on related compounds involves the synthesis of N-aryl derivatives through three-component reactions, demonstrating the versatility of this chemical framework for generating a wide array of potentially bioactive molecules. These syntheses contribute to the development of novel compounds with possible therapeutic applications (Gein et al., 2017).
Antidiabetic Screening
Research on dihydropyrimidine derivatives related to the chemical structure has shown that these compounds exhibit in vitro antidiabetic activity. This indicates the potential of such compounds in developing new treatments for diabetes, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Lalpara et al., 2021).
Biological Activity of Comenic Acid Derivatives
The synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties, and their evaluation in combination with antitumor drugs, show a synergetic effect in chemotherapy for brain tumors. This research underscores the potential of synthesizing and studying novel chemical entities for enhanced therapeutic outcomes (Kletskov et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 10-(4-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20-11-16(15-10-12(18(23)26-3)4-9-17(15)27-20)21-19(24)22(20)13-5-7-14(25-2)8-6-13/h4-10,16H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXKAWXQHZZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
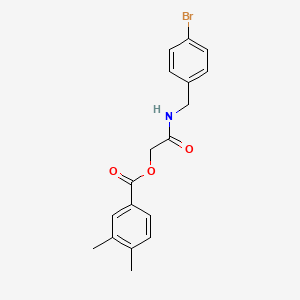
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

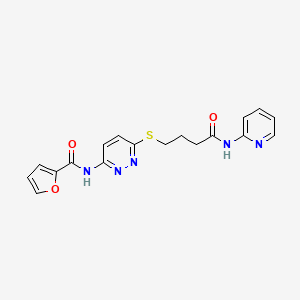
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2985789.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)
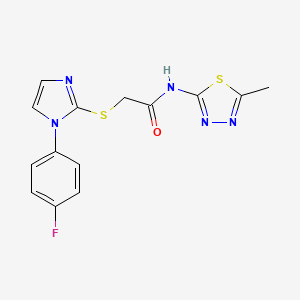
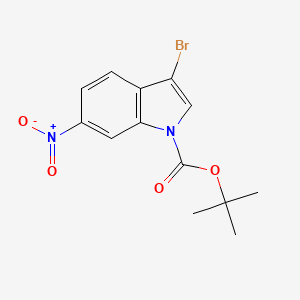
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)
